molecular formula C7H11N3O3 B14780381 (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

Cat. No.: B14780381
M. Wt: 185.18 g/mol
InChI Key: GICSSZDTXQYGER-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. ijpcbs.com A classic synthesis was later developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. ijpcbs.com The foundational synthesis, known as the Knorr pyrazole synthesis, involves the condensation of β-diketones with hydrazines and remains a cornerstone of pyrazole synthesis to this day. mychemblog.comorganic-chemistry.org

Over the decades, the synthetic repertoire for accessing the pyrazole nucleus has expanded significantly. Methodologies have evolved from classical condensation reactions to include 1,3-dipolar cycloadditions, multicomponent reactions, and transition-metal-catalyzed processes. mychemblog.comgoogle.com These advancements have not only provided more efficient and regioselective routes to pyrazoles but have also enabled the synthesis of a vast array of substituted derivatives with tailored electronic and steric properties. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the presence of this heterocyclic system in the biological realm. ijpcbs.com

Significance of Pyrazole Derivatives in Advanced Organic Synthesis

Pyrazole derivatives are invaluable building blocks in the field of advanced organic synthesis. nih.gov Their unique structural and electronic features make them versatile intermediates for the construction of more complex molecular architectures. The pyrazole ring can be readily functionalized at various positions, allowing for the introduction of a wide range of substituents that can modulate the molecule's reactivity, solubility, and biological activity. nih.govgoogle.com

In synthetic chemistry, pyrazoles serve as precursors to a multitude of other heterocyclic systems and are employed as ligands in catalysis. Their ability to coordinate with metal ions has led to their use in the development of novel catalysts for various organic transformations. Furthermore, the inherent stability of the pyrazole ring makes it a reliable scaffold for the elaboration of intricate molecular frameworks. nih.gov

Strategic Importance of Nitro-Substituted Heterocycles in Contemporary Chemical Research

Nitro-substituted heterocycles represent a strategically important class of compounds in modern chemical research. The introduction of a nitro group onto a heterocyclic ring can profoundly influence its chemical and physical properties. The strong electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic substitution reactions, providing a handle for further functionalization.

Moreover, the nitro group is a key pharmacophore in many biologically active molecules. nih.gov It can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. In medicinal chemistry, nitro-substituted heterocycles have been explored for a wide range of therapeutic applications. The nitro group can also serve as a synthetic precursor to other important functional groups, such as amines, further enhancing the synthetic utility of these compounds.

Overview of the Specific Chemical Entity: (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is a specific substituted pyrazole that embodies the structural features discussed above. It possesses a pyrazole core, an isopropyl group at the N1 position, a nitro group at the C5 position, and a hydroxymethyl group at the C4 position. The isopropyl group provides steric bulk and lipophilicity. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring. The hydroxymethyl group offers a site for further chemical modification, for instance, through esterification or oxidation.

While specific research dedicated exclusively to (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is not extensively documented in publicly available literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. The combination of the pyrazole scaffold with the nitro and hydroxymethyl functionalities provides a versatile platform for the development of novel compounds with tailored properties.

A plausible synthetic approach to (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol can be inferred from established pyrazole chemistry. One potential route could involve the Vilsmeier-Haack formylation of 1-isopropylpyrazole (B96740) to introduce a formyl group at the 4-position, followed by nitration at the 5-position and subsequent reduction of the formyl group to a hydroxymethyl group.

Interactive Data Table: Plausible Synthetic Precursors

Precursor CompoundRole in Synthesis
1-IsopropylpyrazoleStarting material providing the core pyrazole structure with the N-isopropyl substituent.
Vilsmeier Reagent (POCl₃/DMF)For the formylation of the pyrazole ring at the C4 position. mychemblog.comnih.gov
Nitrating Agent (e.g., HNO₃/H₂SO₄)For the introduction of the nitro group at the C5 position.
Reducing Agent (e.g., NaBH₄)For the reduction of the formyl group to a hydroxymethyl group.

Interactive Data Table: Physicochemical Properties of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

PropertyValue
Molecular Formula C₇H₁₁N₃O₃
Molecular Weight 185.18 g/mol
CAS Number 2629163-07-9

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

(5-nitro-1-propan-2-ylpyrazol-4-yl)methanol

InChI

InChI=1S/C7H11N3O3/c1-5(2)9-7(10(12)13)6(4-11)3-8-9/h3,5,11H,4H2,1-2H3

InChI Key

GICSSZDTXQYGER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)CO)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Isopropyl 5 Nitro Pyrazol 4 Yl Methanol

Electronic and Steric Influences on Pyrazole (B372694) Ring Reactivity

The pyrazole ring is an aromatic heterocycle, and its reactivity is modulated by the electron-donating and electron-withdrawing nature of its substituents. In (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, the combination of an activating isopropyl group and a strongly deactivating nitro group creates a unique electronic environment that influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Nucleus

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. For the pyrazole system, which is considered a π-excessive heterocycle, these reactions are generally feasible. nih.gov Typical EAS reactions include nitration, halogenation, and sulfonation. youtube.comyoutube.com The position of electrophilic attack is directed by the substituents already present on the ring.

In the case of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, the pyrazole ring is heavily substituted. The N1-isopropyl group is an activating group, directing incoming electrophiles to the ortho (C5) and para (C3) positions. The C4-hydroxymethyl group is also generally considered weakly activating. However, the C5-nitro group is a powerful deactivating group, which strongly withdraws electron density from the ring through both inductive and resonance effects, making EAS reactions significantly more difficult. youtube.com This deactivation generally directs incoming electrophiles to the meta position (C3).

Given that the C4 and C5 positions are already occupied, the only available position for substitution is C3. Both the isopropyl and nitro groups would direct an incoming electrophile to this position. Despite this, the overwhelming deactivating effect of the nitro group means that forcing conditions would be required for any EAS reaction to occur at the C3 position. The system is generally electron-deficient and thus not prone to electrophilic attack. nih.gov

Nucleophilic Aromatic Substitution (NAS) Reactions of Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles are highly susceptible to Nucleophilic Aromatic Substitution (NAS), often proceeding via the SNAr mechanism. libretexts.org This reaction pathway is favored in electron-deficient aromatic systems containing a good leaving group and a strong electron-withdrawing group positioned ortho or para to it. libretexts.orgkhanacademy.org The nitro group is one of the most effective activating groups for SNAr reactions. nih.gov

The mechanism involves a two-step process:

Addition: A nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring. khanacademy.org

For (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, the powerful electron-withdrawing nitro group at C5 renders the pyrazole ring highly electrophilic, particularly at the C4 position. While this specific molecule lacks a conventional leaving group like a halogen at a position activated for SNAr, the principles apply to related nitro-substituted pyrazoles. For instance, in compounds like 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, the chlorine atom is readily displaced by nucleophiles such as sodium azide (B81097) due to activation by the adjacent nitro group. preprints.org In some cases, the nitro group itself can be displaced by a strong nucleophile.

Impact of the Isopropyl and Nitro Groups on Ring Activation/Deactivation

N1-Isopropyl Group: As an alkyl group, the isopropyl substituent is an electron-donating group (EDG) through induction. It increases the electron density of the pyrazole ring, thereby activating it towards electrophilic attack and deactivating it towards nucleophilic attack. Alkyl groups are generally considered weak activators. youtube.com

C5-Nitro Group: The nitro group is a very strong electron-withdrawing group (EWG) through both the inductive effect and the resonance effect. It significantly reduces the electron density of the pyrazole ring. youtube.com This has two major consequences:

Strong deactivation of the ring towards Electrophilic Aromatic Substitution (EAS). youtube.com

Strong activation of the ring towards Nucleophilic Aromatic Substitution (NAS). libretexts.org

The deactivating effect of the nitro group is far more pronounced than the activating effect of the isopropyl group. Consequently, the pyrazole ring in (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is strongly deactivated towards electrophiles and activated towards nucleophiles.

Table 1: Influence of Substituents on Pyrazole Ring Reactivity
SubstituentPositionElectronic EffectImpact on EASImpact on NAS
IsopropylN1Weakly Electron-Donating (Inductive)ActivatingDeactivating
NitroC5Strongly Electron-Withdrawing (Resonance and Inductive)Strongly DeactivatingStrongly Activating

Transformations of the Nitro Group at C5

The nitro group is a versatile functionality that can undergo several important transformations, providing synthetic pathways to a variety of other nitrogen-containing compounds.

Chemoselective Reduction to Amino, Hydrazino, or Other Nitrogenous Functionalities

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, most commonly yielding the corresponding primary amine. organic-chemistry.org A wide array of reagents can accomplish this, allowing for chemoselectivity in the presence of other reducible functional groups. organic-chemistry.orgacs.org

The reduction of the C5-nitro group in (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol would yield (5-amino-1-isopropyl-pyrazol-4-yl)methanol. The choice of reducing agent is critical to avoid the reduction of other parts of the molecule.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel with hydrogen gas is a highly effective method. organic-chemistry.org

Metal/Acid Reduction: Classic methods involve using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl). organic-chemistry.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or triethylsilane can be used with a catalyst (e.g., Pd/C) as a hydrogen source. organic-chemistry.org

Other Reagents: Samarium(0) metal and sodium borohydride (B1222165) in the presence of a catalyst have also been used for chemoselective reductions. organic-chemistry.org

Depending on the reaction conditions and the reducing agent, partial reduction to intermediate functionalities like nitroso or hydroxylamino compounds is also possible.

Table 2: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ProductKey Features
H₂, Pd/CAmine (-NH₂)Highly efficient, common lab method
Fe, HClAmine (-NH₂)Inexpensive, suitable for large scale
SnCl₂, HClAmine (-NH₂)Effective, but tin salts can be problematic
NaBH₄, NiCl₂Amine (-NH₂)Milder conditions

Displacement Reactions of the Nitro Moiety

While the nitro group is not a classic leaving group like the halogens, it can be displaced in SNAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. acs.org The displacement of a nitro group is a synthetically useful process for introducing other functionalities. acs.org

In the context of nitropyrazoles, the C5-nitro group on a sufficiently electron-deficient ring could potentially be substituted by potent nucleophiles. For example, reactions with strong nucleophiles like alkoxides (RO⁻), thiolates (RS⁻), or azide (N₃⁻) could lead to the displacement of the nitro group. The success of such a reaction on (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol would depend on the reaction conditions and the nucleophile's strength, as the ring is primarily activated by only the one nitro group. In related heterocyclic systems, such as 1,3-dinitropyrazoles, nucleophilic substitution reactions have been observed. acs.org

Reactivity of the Hydroxymethyl Group at C4

The hydroxymethyl group located at the C4 position of the pyrazole ring is a primary site for chemical reactions. The reactivity of this group is significantly influenced by the electron-withdrawing nitro group at the adjacent C5 position.

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the conditions of the reaction.

To selectively produce the aldehyde, (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbaldehyde, mild oxidizing agents are used. These include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), which help to prevent further oxidation to a carboxylic acid. This reaction is typically performed in an inert solvent like dichloromethane.

For the formation of the carboxylic acid, 1-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acid, stronger oxidizing agents are necessary. sigmaaldrich.comchemscene.com Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are effective for this transformation, which often requires higher temperatures to proceed.

Starting MaterialOxidizing AgentProductProduct Type
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanolPyridinium Chlorochromate (PCC)(1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbaldehydeAldehyde
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanolManganese Dioxide (MnO2)(1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbaldehydeAldehyde
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanolPotassium Permanganate (KMnO4)1-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acidCarboxylic Acid
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanolChromic Acid (H2CrO4)1-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acidCarboxylic Acid

The hydroxyl portion of the hydroxymethyl group is readily converted into esters and ethers.

Esterification: Esters of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol can be formed by reacting it with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. A more common method involves reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol with acetyl chloride would yield (1-isopropyl-5-nitro-1H-pyrazol-4-yl)methyl acetate.

Etherification: Ethers can be synthesized via methods like the Williamson ether synthesis. This process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to create an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (for instance, methyl iodide) to produce the corresponding ether, such as 4-(methoxymethyl)-1-isopropyl-5-nitro-1H-pyrazole.

Reaction TypeReagentsProduct Example
EsterificationAcetyl chloride, Pyridine(1-isopropyl-5-nitro-1H-pyrazol-4-yl)methyl acetate
EtherificationSodium hydride, Methyl iodide4-(methoxymethyl)-1-isopropyl-5-nitro-1H-pyrazole

While the hydroxyl group is a poor leaving group, it can be modified to facilitate nucleophilic substitution or elimination reactions.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a halide, by reacting the alcohol with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting 4-(halomethyl)-1-isopropyl-5-nitro-1H-pyrazole is then susceptible to attack by various nucleophiles (e.g., cyanide, azide, amines), leading to the displacement of the halide.

Elimination Reactions: Elimination reactions are less common for this particular molecule because there is no adjacent proton on the pyrazole ring to facilitate standard E1 or E2 elimination pathways.

Pyrazole Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions involving pyrazole derivatives, especially those with a nitro group, are not common and typically require specific conditions. preprints.orgscholaris.ca For 5-nitro-pyrazoles, these transformations might be induced by photochemical rearrangements or reactions with highly reactive species, but they are not standard laboratory procedures. preprints.org Some studies have shown that oxidative conditions can lead to the ring-opening of 5-amino-1H-pyrazoles. researchgate.net

Radical Reactions and Photochemical Transformations

The nitro group on the pyrazole ring allows for the possibility of radical and photochemical reactions. rsc.org

Radical Reactions: Under certain conditions, the nitro group can be reduced to a nitro radical anion, which can then participate in further radical reactions. rsc.org

Photochemical Transformations: Nitroaromatic compounds are known to undergo various photochemical reactions. researchgate.netmdpi.com For (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, irradiation with UV light could potentially lead to rearrangements, such as the conversion of the nitro group to a nitrite, or other complex transformations. nih.govresearchgate.net Research on similar nitro-pyrazole systems has demonstrated that photochemical conditions can induce rearrangements and the formation of different heterocyclic structures. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Isopropyl 5 Nitro Pyrazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The electron-withdrawing nature of the nitro group at the C5 position and the pyrazole (B372694) ring's aromaticity significantly influence the chemical shifts.

Isopropyl Group Protons: This group will produce two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. The methine proton, attached to the N1 atom, is expected around δ 4.8-5.2 ppm. The methyl protons would appear further upfield, typically around δ 1.4-1.6 ppm, with a characteristic coupling constant (J) of approximately 7 Hz to the methine proton.

Methanol (B129727) Group Protons: The methylene (B1212753) protons (-CH₂OH) attached to the C4 position are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.6-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration, but could be expected in the δ 2.5-4.0 ppm range.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 (pyrazole)8.0 - 8.5s (singlet)N/A
CH (isopropyl)4.8 - 5.2sept (septet)~7.0
CH₂ (methanol)4.6 - 5.0s (singlet)N/A
(CH₃)₂ (isopropyl)1.4 - 1.6d (doublet)~7.0
OH (methanol)2.5 - 4.0br s (broad singlet)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals are influenced by the electronic environment of each carbon atom.

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C5 carbon, directly attached to the electron-withdrawing nitro group, will be the most deshielded, appearing significantly downfield (estimated δ 150-155 ppm). The C3 carbon is expected around δ 140-145 ppm. The C4 carbon, bearing the methanol group, would be found at approximately δ 125-130 ppm.

Isopropyl Group Carbons: The methine carbon (-CH) is predicted to resonate around δ 50-55 ppm, while the two equivalent methyl carbons (-CH₃) will be observed in the upfield region, around δ 20-25 ppm.

Methanol Carbon: The methylene carbon (-CH₂OH) signal is expected in the range of δ 55-60 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5 (pyrazole)150 - 155
C3 (pyrazole)140 - 145
C4 (pyrazole)125 - 130
CH₂ (methanol)55 - 60
CH (isopropyl)50 - 55
(CH₃)₂ (isopropyl)20 - 25

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Probing

¹⁵N NMR spectroscopy is a powerful tool for directly observing the nitrogen atoms within a molecule. For (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, three distinct nitrogen signals are expected.

Nitro Group Nitrogen (NO₂): The nitrogen atom of the nitro group typically resonates at a very high chemical shift, often in the range of -10 to +10 ppm (relative to nitromethane).

Pyrazole Ring Nitrogens (N1 and N2): The N1 nitrogen, substituted with the isopropyl group, is expected to have a chemical shift around -140 to -160 ppm. The "pyridine-like" N2 nitrogen would appear further downfield, typically between -80 and -100 ppm. Solvent effects can significantly influence these chemical shifts. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. The key correlation would be between the isopropyl methine (CH) septet and the methyl (CH₃) doublet, confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals: H3 to C3, the isopropyl CH to its carbon, the isopropyl CH₃ protons to their carbons, and the methylene CH₂ protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

The isopropyl methine proton (CH) to the N1-attached methyl carbons and to the C5 of the pyrazole ring.

The methylene protons (CH₂) of the methanol group to the C4 and C5 carbons of the ring.

The H3 proton to C4, C5, and potentially N2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key correlation would be expected between the isopropyl methine (CH) proton and the H3 proton of the pyrazole ring, confirming the substituent's position at N1.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present.

The IR spectrum of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the isopropyl and methylene C-H bonds.

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C=N and C=C Stretch: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A band corresponding to the C-O bond of the primary alcohol, typically found in the 1000-1080 cm⁻¹ range.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
C-H (alkyl)Stretching2850 - 3000
NO₂ (nitro)Asymmetric Stretching1500 - 1560
NO₂ (nitro)Symmetric Stretching1330 - 1370
C=N/C=C (pyrazole ring)Stretching1400 - 1600
C-O (alcohol)Stretching1000 - 1080

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination and Fragmentation Pathways

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The molecular formula for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is C₇H₁₁N₃O₃, with a monoisotopic mass of 185.0795 g/mol . The protonated molecule [M+H]⁺ would have a calculated m/z of 186.0873.

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for nitropyrazole compounds involve the initial loss of the nitro group or parts of the N-alkyl substituent. researchgate.net Expected fragmentation includes:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺ (m/z 139.0869).

Loss of water: A fragment at [M - H₂O]⁺ (m/z 167.0689), common for alcohols.

Loss of the isopropyl group: Cleavage of the isopropyl group could lead to a fragment at [M - C₃H₇]⁺ (m/z 142.0298).

Loss of the hydroxymethyl group: A fragment corresponding to [M - CH₂OH]⁺ (m/z 154.0693).

These fragmentation pathways, combined with the precise mass measurement, would serve to unequivocally confirm the identity and structure of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Probing

The electronic absorption spectrum of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is expected to be characterized by absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the pyrazole ring and the nitro substituent. The pyrazole ring itself is an aromatic heterocycle, and its UV-Vis spectrum would typically display bands characteristic of this aromaticity.

Table 1: Anticipated UV-Vis Spectral Data for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

Transition Type Expected λmax Range (nm) Molar Absorptivity (ε) Associated Moiety
π → π* 200 - 280 High Pyrazole ring, Nitro group

Single-Crystal X-ray Diffraction: Definitive Solid-State Structural Determination

Molecular Conformation and Geometry in the Crystalline State

The core of the molecule is the planar pyrazole ring. The isopropyl group attached to the N1 nitrogen atom will adopt a conformation that minimizes steric hindrance with the adjacent nitro group at the C5 position. The C-N and C-C bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, which is characteristic of its aromatic nature. The nitro group at the C5 position is likely to be nearly coplanar with the pyrazole ring to maximize π-conjugation, although some torsion may be observed due to steric interactions with neighboring groups. The hydroxymethyl group at the C4 position will have rotational freedom around the C4-C(methanol) bond.

Table 2: Predicted Key Geometric Parameters for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

Parameter Predicted Value Range Comments
Pyrazole Ring Bond Lengths (C-C, C-N) 1.32 - 1.40 Å Reflects aromatic character.
C5-N(nitro) Bond Length 1.45 - 1.49 Å
N-O (nitro) Bond Lengths 1.21 - 1.25 Å
Pyrazole Ring Bond Angles 105 - 112° Typical for a five-membered ring.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol would be dictated by a combination of intermolecular forces. The presence of the hydroxyl (-OH) group in the methanol substituent is a key feature, as it can act as both a hydrogen bond donor and acceptor. This would likely lead to the formation of strong O-H···O or O-H···N hydrogen bonds, potentially forming chains or dimeric motifs that are common in crystal engineering.

Absolute Configuration Assignment

(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is a chiral molecule due to the presence of the isopropyl group, which makes the molecule asymmetric. However, as it is synthesized from achiral precursors without a chiral resolution step, it would typically be produced as a racemic mixture, meaning it contains equal amounts of both enantiomers. In the solid state, this racemic mixture could crystallize as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of crystals of the pure enantiomers).

If a single crystal from a conglomerate were to be analyzed by single-crystal X-ray diffraction using a chiral X-ray source or by measuring anomalous dispersion effects (the Flack parameter), the absolute configuration of that specific enantiomer (R or S) could be unequivocally determined. Without such an experiment, the absolute configuration remains unassigned.

Theoretical and Computational Chemistry Investigations of 1 Isopropyl 5 Nitro Pyrazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These computational methods provide insights into molecular geometry, stability, and electronic characteristics, which are crucial for understanding the behavior of compounds like (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to determine its most stable three-dimensional structure. nih.gov

This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The outcome would provide precise data on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's most probable state and serves as the foundation for all further computational analyses.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC), can provide highly accurate electronic structure characterizations. Applying these higher-level theories to (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol would offer a more refined understanding of its electronic energy and wavefunction, serving as a benchmark for the results obtained from DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, calculating the energies of these orbitals would help predict its reactivity in various chemical reactions.

PropertySignificancePredicted Information for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol (Hypothetical)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.A specific energy value (in eV) would be calculated.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.A specific energy value (in eV) would be calculated.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. ajchem-a.comA calculated energy gap (in eV) would predict its relative stability.

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich and electron-deficient regions.

For (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, an MEP map would reveal:

Electron-rich regions (typically colored red or yellow): These areas, likely around the oxygen atoms of the nitro and methanol (B129727) groups, are susceptible to electrophilic attack. researchgate.net

Electron-deficient regions (colored blue): These sites, often found near hydrogen atoms, are prone to nucleophilic attack. researchgate.net

Neutral regions (green): Indicate areas of neutral electrostatic potential. researchgate.net

This analysis is invaluable for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing a deeper understanding than experimental methods alone. This involves identifying the intermediate structures, transition states, and the energy changes that occur as reactants are converted into products.

To understand a potential reaction involving (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, a transition state (TS) search would be conducted. The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed.

Once a transition state structure is located and confirmed (by identifying a single imaginary frequency in a vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products, providing a complete energetic profile of the reaction mechanism.

Free Energy Profiles for Key Synthetic Steps and Transformations

The synthesis of pyrazole (B372694) derivatives often involves multi-step reactions. Computational chemistry provides a powerful tool to investigate the thermodynamics and kinetics of these transformations by calculating the free energy profiles of reaction pathways. For a compound like (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, this would typically involve identifying the elementary steps in its synthesis, such as the cyclization to form the pyrazole ring, nitration, and the introduction of the isopropyl and hydroxymethyl groups.

Using quantum chemical methods, such as Density Functional Theory (DFT), the Gibbs free energy of each reactant, intermediate, transition state, and product along the reaction coordinate can be calculated. The difference in free energy between the reactants and the highest energy transition state determines the activation energy, which is crucial for understanding the reaction rate. Similarly, the free energy difference between reactants and products indicates the thermodynamic feasibility of the reaction.

For instance, the formation of the pyrazole ring, a key step, can proceed through different mechanistic pathways. Computational analysis of the free energy profiles for these pathways would elucidate the most favorable route, guiding synthetic chemists in optimizing reaction conditions. While specific experimental and extensive theoretical studies on the free energy profiles for the synthesis of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol are not widely available in public literature, the principles of such investigations are well-established in the study of similar heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its chemical behavior. Conformational analysis and molecular dynamics simulations offer a window into the dynamic nature of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol.

Exploring Conformational Space of the Isopropyl Group and Hydroxymethyl Moiety

The presence of the rotatable isopropyl and hydroxymethyl groups in (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol gives rise to multiple possible conformations. The orientation of the isopropyl group relative to the pyrazole ring and the rotation around the C-C and C-O bonds of the hydroxymethyl moiety define the molecule's conformational landscape.

Computational methods can systematically explore this landscape to identify low-energy conformers. This is often achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The results of such an analysis would reveal the most stable arrangements of the isopropyl and hydroxymethyl groups, which are likely to be the most populated conformations at equilibrium. Studies on similar pyrazole derivatives have successfully employed DFT for conformational and NBO analysis, showing excellent agreement with experimental data. nih.gov

Dynamic Behavior and Intramolecular Interactions

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as conformational transitions.

These simulations are instrumental in understanding the nature and strength of intramolecular interactions, such as hydrogen bonds that might form between the hydroxyl group and the nitro group or the pyrazole nitrogen atoms. The stability of different conformers is often governed by a delicate balance of these non-covalent interactions. For related pyrazole systems, investigations have revealed the presence of strong hydrogen bonds that stabilize the molecular structure. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol. These calculations are typically performed using DFT methods, where the magnetic shielding tensors of the nuclei are computed.

The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra. This comparison can help in the assignment of peaks in the experimental spectrum to specific atoms in the molecule, confirming its structure. While specific calculated values for this compound are not available, the methodology is robust and widely used for organic molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol (Illustrative) (Note: These are hypothetical values for illustrative purposes and are not based on published experimental or theoretical data for this specific compound.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H3 8.15 135.2
CH (Isopropyl) 4.80 50.1
CH₃ (Isopropyl) 1.55 22.5
CH₂ (Hydroxymethyl) 4.90 58.7
OH (Hydroxymethyl) 5.50 -
Pyrazole-C3 - 135.2
Pyrazole-C4 - 120.8

Theoretical IR Frequencies and Vibrational Modes

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the IR spectrum of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol.

The calculated vibrational frequencies correspond to specific motions of the atoms, such as stretching, bending, and torsional modes. For example, characteristic frequencies would be expected for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the C-H stretches of the isopropyl and pyrazole moieties. By comparing the theoretical spectrum with an experimental one, chemists can confirm the presence of these functional groups and gain confidence in the molecule's identity.

Table 2: Predicted IR Frequencies and Vibrational Modes for (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol (Illustrative) (Note: These are hypothetical values for illustrative purposes and are not based on published experimental or theoretical data for this specific compound.)

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
3450 O-H stretch (Hydroxymethyl)
3150 C-H stretch (Pyrazole ring)
2980 C-H stretch (Isopropyl)
1540 N-O asymmetric stretch (Nitro)
1350 N-O symmetric stretch (Nitro)
1470 C-H bend (Isopropyl)

Advanced Applications and Future Research Directions in Pyrazole Chemistry

Strategic Utility of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol as a Synthetic Intermediate

(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is strategically positioned as a valuable synthetic intermediate due to the distinct reactivity of its functional groups. The hydroxymethyl (-CH₂OH) group at the 4-position and the nitro (-NO₂) group at the 5-position of the pyrazole (B372694) ring are key handles for a variety of chemical transformations.

The primary alcohol functionality can be readily converted into other crucial functional groups. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which are precursors for a multitude of subsequent reactions, including imine formation, Wittig reactions, and amide bond formation. Alternatively, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a wide array of other functionalities.

Simultaneously, the nitro group is a versatile precursor to an amino group (-NH₂) via reduction. The resulting 5-aminopyrazole is a highly valuable building block in medicinal chemistry and for the synthesis of fused heterocyclic systems. mdpi.com The presence of the N-isopropyl group provides steric bulk and influences the electronic properties and solubility of the molecule and its derivatives.

Table 1: Potential Synthetic Transformations of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol

Functional GroupReagent/ConditionProduct Functional GroupPotential Application
Hydroxymethyl (-CH₂OH)PCC, DMPAldehyde (-CHO)Multicomponent reactions, Imine synthesis
Hydroxymethyl (-CH₂OH)KMnO₄, H₂CrO₄Carboxylic Acid (-COOH)Amide coupling, Esterification
Hydroxymethyl (-CH₂OH)SOCl₂, PBr₃Halomethyl (-CH₂X)Nucleophilic substitution
Nitro (-NO₂)H₂, Pd/C; SnCl₂Amino (-NH₂)Diazotization, Amide synthesis, Annulation

Scaffold Diversification and Heterocyclic Annulation Reactions

The true synthetic power of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol lies in its potential for scaffold diversification. By leveraging the reactivity of its functional groups, a diverse library of complex molecules can be generated from this single precursor.

A key strategy involves the reduction of the nitro group to an amine, yielding (5-amino-1-isopropyl-pyrazol-4-yl)methanol. This amino alcohol can undergo intramolecular cyclization or, more commonly, serve as a dinucleophile in reactions with 1,3-bielectrophiles. Such reactions are fundamental for heterocyclic annulation, leading to the formation of fused pyrazole systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines. mdpi.com These fused scaffolds are prevalent in pharmacologically active compounds.

Furthermore, converting the hydroxymethyl group to an aldehyde provides a substrate for multicomponent reactions (MCRs). rsc.org For example, a three-component reaction involving the pyrazole aldehyde, an active methylene (B1212753) compound, and a nitrogen source could rapidly generate highly functionalized and structurally complex pyrazole derivatives in a single step. researchgate.net This approach is highly valued for its efficiency and atom economy in modern organic synthesis.

Development of Novel Reaction Methodologies Utilizing the Compound's Reactivity

The unique substitution pattern of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol offers opportunities for the development of novel reaction methodologies. The proximity of the hydroxymethyl and nitro groups could be exploited for intramolecular reactions. For instance, upon conversion of the alcohol to a different nucleophile or electrophile, and reduction of the nitro group, intramolecular cyclization could lead to novel bicyclic systems that are otherwise difficult to access.

Moreover, the compound can serve as a testbed for modern synthetic techniques. The application of microwave irradiation or ultrasound-assisted reactions could significantly accelerate transformations and improve yields of its derivatives, contributing to greener and more efficient chemical processes. ias.ac.inresearchgate.net Research could also focus on photoredox catalysis to functionalize the pyrazole core or its substituents under mild conditions, which is a rapidly advancing area in organic chemistry. mdpi.com

Exploration in Functional Materials Science

The application of pyrazole derivatives extends beyond pharmaceuticals into the realm of materials science. researchgate.netmdpi.com The pyrazole nucleus is known to be a component of fluorescent dyes, organic light-emitting diodes (OLEDs), and ligands for metal complexes. The electronic properties of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol, influenced by the electron-withdrawing nitro group, make it and its derivatives interesting candidates for exploration in this field.

Derivatives where the nitro group is converted to an amine and subsequently into a Schiff base or an azo dye could exhibit interesting photophysical properties, such as solvatochromism or fluorescence. Additionally, the pyrazole nitrogen atoms can act as coordination sites for metal ions. Functionalization at the 4-position via the hydroxymethyl group could be used to attach the pyrazole core to polymers or surfaces, creating new functional materials with tailored optical, electronic, or sensing properties.

Emerging Trends and Challenges in Pyrazole Chemistry Research

Current research in pyrazole chemistry is driven by the need for sustainable and efficient synthetic methods. ias.ac.in The development of one-pot and multicomponent reactions for the synthesis and derivatization of pyrazoles is a major trend. rsc.org (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol serves as an ideal starting point for such strategies, enabling the rapid assembly of molecular complexity.

A significant challenge remains the regioselective synthesis and functionalization of polysubstituted pyrazoles. The synthesis of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol itself requires careful control of reaction conditions to ensure the correct placement of the four different substituents on the five-membered ring. Future research will likely focus on developing more robust and selective methods to access such highly substituted pyrazoles. Another challenge is to create more environmentally friendly synthetic pathways that minimize waste and avoid harsh reagents. mdpi.com

Interdisciplinary Research Opportunities in Chemical Synthesis

(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol stands at the intersection of several scientific disciplines. Its potential derivatives are of high interest to medicinal chemists for developing new therapeutic agents, particularly in oncology and infectious diseases, where pyrazole scaffolds are well-established. nih.gov In agrochemistry, novel pyrazole derivatives are continuously sought for use as herbicides, insecticides, and fungicides. researchgate.net

Collaboration between synthetic organic chemists, medicinal chemists, and material scientists will be crucial to fully exploit the potential of this versatile building block. Synthetic chemists can develop new methods for its derivatization, while computational chemists can model the properties of the resulting molecules to guide synthetic efforts. This interdisciplinary approach will accelerate the discovery of new compounds with valuable biological activities or material properties, underscoring the importance of foundational building blocks like (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol in advancing chemical science.

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